N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted dimethoxyphenyl group and an octahydroquinoline core. The presence of these functional groups makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylic acid.
Reaction Conditions: The reaction typically involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce reduced forms of the compound.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Comparison with Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylacetamide and N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamide share structural similarities.
Uniqueness: The presence of the octahydroquinoline core and the specific substitution pattern in this compound distinguishes it from other related compounds, potentially leading to unique biological and chemical properties .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H23ClN2O5 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C20H23ClN2O5/c1-20(2)8-13-18(14(24)9-20)10(5-17(25)22-13)19(26)23-12-7-15(27-3)11(21)6-16(12)28-4/h6-7,10H,5,8-9H2,1-4H3,(H,22,25)(H,23,26) |
InChI Key |
IPAHKONPBMELQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC)C(=O)C1)C |
Origin of Product |
United States |
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